molecular formula C10H11F2NO2S B13172264 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide CAS No. 1193389-41-1

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide

Cat. No.: B13172264
CAS No.: 1193389-41-1
M. Wt: 247.26 g/mol
InChI Key: PGUCYDZAIDPIRW-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is a chemical compound with the molecular formula C10H11F2NO2S and a molecular weight of 247.26 g/mol . This compound is characterized by the presence of difluoromethoxy and methoxy functional groups attached to a phenyl ring, along with an ethanethioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoromethoxylation reagents, which can be prepared through various synthetic routes

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and methoxy groups, along with the ethanethioamide moiety, makes it a valuable compound for various research applications .

Properties

CAS No.

1193389-41-1

Molecular Formula

C10H11F2NO2S

Molecular Weight

247.26 g/mol

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]ethanethioamide

InChI

InChI=1S/C10H11F2NO2S/c1-14-7-3-2-6(5-9(13)16)4-8(7)15-10(11)12/h2-4,10H,5H2,1H3,(H2,13,16)

InChI Key

PGUCYDZAIDPIRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=S)N)OC(F)F

Origin of Product

United States

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